Aldose Reductase Inhibition: Rhodanine Acetic Acid Derivatives vs. Non-Acidic Rhodanine Analogs
In a direct head-to-head comparison of rhodanine-thiazole hybrids, rhodanine acetic acid derivatives (compounds 7g–7l) exhibited superior aldose reductase (AR) inhibition with IC₅₀ values ranging from 6.87 to 9.07 µM, compared to non-acetic acid rhodanine derivatives (7a–7f) with IC₅₀ values of 11.79–15.90 µM [1]. Compound 7i (4-fluoro rhodanine acetic acid) was the most potent (IC₅₀ = 6.87 ± 1.22 µM), outperforming the standard inhibitor quercetin [1]. In a separate study, rhodanine-sulfonate hybrids achieved Ki values of 0.43 µM and 0.48 µM (compounds 6 and 8), surpassing the reference drug epalrestat (Ki = 0.98 µM) by approximately 2-fold [2]. Furthermore, novel rhodanine-based aldose reductase inhibitors of non-acidic nature achieved IC₅₀ values ranging from 20 nM to 2,000 nM, with selectivity factors relative to aldehyde reductase of 5 to 24, confirming that the rhodanine core enables tunable selectivity not achievable with the hydantoin scaffold [3].
| Evidence Dimension | Aldose Reductase (ALR2) Inhibition Potency |
|---|---|
| Target Compound Data | Rhodanine acetic acid derivatives: IC₅₀ 6.87–9.07 µM; Rhodanine-sulfonate hybrids: Ki 0.43–0.48 µM; Non-acidic rhodanine inhibitors: IC₅₀ 20–2,000 nM |
| Comparator Or Baseline | Non-acetic acid rhodanine derivatives: IC₅₀ 11.79–15.90 µM; Epalrestat (reference drug): Ki 0.98 µM; Quercetin (standard inhibitor): IC₅₀ ~2.2–6.92 µM |
| Quantified Difference | Rhodanine acetic acid derivatives are ~1.7-fold more potent than non-acetic acid rhodanines; Sulfonate hybrids are ~2-fold more potent than epalrestat; Selectivity factors for ALR2 over aldehyde reductase: 5–24 |
| Conditions | In vitro recombinant aldose reductase (AKR1B1) inhibition assay; NADPH oxidation monitored spectrophotometrically; Docking against AKR1B1 (PDB ID: 4JIR) |
Why This Matters
Procurement of the rhodanine scaffold is essential for developing next-generation aldose reductase inhibitors that exceed the potency of the clinically approved benchmark epalrestat while offering tunable selectivity.
- [1] Repositioning of rhodanine-thiazole hybrids as aldose reductase inhibitors. Medicine in Drug Discovery. 2025;27:100215. IC₅₀: rhodanine acetic acid derivatives 6.87–9.07 µM vs. rhodanine derivatives 11.79–15.90 µM; Compound 7i IC₅₀ = 6.87 ± 1.22 µM, outperforming quercetin. View Source
- [2] Erbay Kalay et al. Rhodanine-Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies. Mol Divers. 2025. doi:10.1007/s11030-025-11387-0. Compounds 6 and 8: Ki = 0.43 µM and 0.48 µM vs. epalrestat Ki = 0.98 µM. View Source
- [3] Novel rhodanine based inhibitors of aldose reductase of non-acidic nature with p-hydroxybenzylidene functional group. Eur J Med Chem. 2023;245(Pt 1):114911. IC₅₀: 20–2,000 nM; Selectivity factors: 5–24 relative to aldehyde reductase. View Source
